7-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial research. This compound is characterized by its unique structure, which includes a benzofuran core, a methoxy group, and a pyrimidinyl-imidazolyl ethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.
Introduction of the Methoxy Group: Methoxylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Pyrimidinyl-Imidazolyl Ethyl Side Chain: This step involves the formation of the imidazole ring, followed by its coupling with a pyrimidine derivative. The final step is the attachment of this side chain to the benzofuran core via an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The imidazole and pyrimidine rings can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced forms of the imidazole and pyrimidine rings.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 7-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The pyrimidinyl-imidazolyl side chain may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 7-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide include:
- 7-methoxy-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzofuran-2-carboxamide
- 7-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzofuran-2-carboxamide
- 7-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide
These compounds share the benzofuran core and methoxy group but differ in their side chains, which can significantly influence their chemical properties and biological activities. The unique pyrimidinyl-imidazolyl side chain of this compound distinguishes it from these similar compounds, potentially offering distinct advantages in specific applications.
Properties
IUPAC Name |
7-methoxy-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-26-14-5-2-4-13-12-15(27-16(13)14)19(25)23-9-11-24-10-8-22-18(24)17-20-6-3-7-21-17/h2-8,10,12H,9,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIOUQGAWJANTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=CN=C3C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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